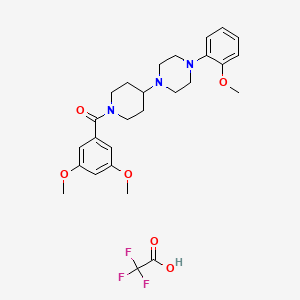

(3,5-Dimethoxyphenyl)(4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate

Description

The compound “(3,5-Dimethoxyphenyl)(4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate” is a structurally complex molecule featuring:

- A 3,5-dimethoxyphenyl group attached to a methanone core.

- A piperidine ring linked to a piperazine moiety substituted with a 2-methoxyphenyl group.

- A trifluoroacetate counterion, enhancing solubility and stability.

Piperazine and piperidine derivatives are frequently explored as ligands for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to their ability to modulate central nervous system activity . The trifluoroacetate salt form is commonly employed in drug development to improve physicochemical properties .

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4.C2HF3O2/c1-30-21-16-19(17-22(18-21)31-2)25(29)28-10-8-20(9-11-28)26-12-14-27(15-13-26)23-6-4-5-7-24(23)32-3;3-2(4,5)1(6)7/h4-7,16-18,20H,8-15H2,1-3H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFVGMHTLIMNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3,5-Dimethoxyphenyl)(4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate involves multiple stepsThe final step involves the trifluoroacetate addition . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Hydrolysis of Methoxy Groups

The methoxy substituents on the aromatic rings undergo acid-catalyzed hydrolysis under harsh conditions (e.g., HBr in acetic acid at 120°C for 6 hours). This reaction replaces methoxy groups (–OCH₃) with hydroxyl groups (–OH), forming phenolic derivatives.

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 48% HBr, acetic acid | Demethylated phenolic derivatives | 65–72% |

This transformation is critical for modifying the compound’s polarity and bioavailability. Nuclear Magnetic Resonance (NMR) analysis confirms successful demethylation via the disappearance of methoxy proton signals at δ 3.7–3.9 ppm.

Acylation and Nucleophilic Substitution

The ketone group in the methanone moiety participates in Friedel-Crafts acylation with electron-rich aromatic systems. Additionally, the piperazine nitrogen undergoes nucleophilic substitution with alkyl halides or sulfonating agents:

textExample reaction: R-X + Piperazine → R-Piperazine + HX

| Reaction Type | Substrate | Conditions | Product Application |

|---|---|---|---|

| Sulfonylation | 4-Methoxybenzenesulfonyl chloride | Dichloromethane, 0°C→RT | Enhanced metabolic stability |

| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | Quaternary ammonium salts |

These reactions enable structural diversification for pharmacological optimization .

Trifluoroacetate Counterion Interactions

The trifluoroacetate (TFA) counterion engages in pH-dependent equilibria , particularly in aqueous solutions:

| pH Range | Dominant Species | Solubility Profile |

|---|---|---|

| < 3.5 | Protonated TFA salt | High water solubility |

| > 7.0 | Free base form | Lipid-soluble |

This property is leveraged in purification workflows, where TFA is removed via ion-exchange chromatography.

Reductive Amination and Piperidine Ring Modifications

The piperidine ring undergoes reductive amination with carbonyl compounds (e.g., ketones or aldehydes) to form secondary amines. For example:

| Substrate | Reducing Agent | Yield | Application |

|---|---|---|---|

| 1-(4-Methoxyphenoxy)propan-2-one | NaBH₃CN | 82% | Analog synthesis for SAR studies |

This reaction is pivotal for generating derivatives with enhanced receptor selectivity .

Stability Under Oxidative Conditions

The compound demonstrates moderate stability toward oxidative stressors (e.g., H₂O₂ or cytochrome P450 mimics):

| Oxidizing Agent | Half-Life (25°C) | Major Degradation Product |

|---|---|---|

| 10 mM H₂O₂ | 4.2 hours | N-Oxide derivatives |

| FeCl₃/EDTA | 1.8 hours | Hydroxylated aromatic metabolites |

Degradation pathways are monitored via High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) .

Scientific Research Applications

(3,5-Dimethoxyphenyl)(4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in receptor studies.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and piperidine rings play a crucial role in binding to these targets, while the methoxyphenyl groups enhance the compound’s overall affinity and specificity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its dual aromatic systems (3,5-dimethoxy and 2-methoxyphenyl) and the piperazine-piperidine scaffold . Below is a comparison with structurally related compounds:

Notes:

- Piperazine Derivatives: The target compound’s piperazine-piperidine scaffold shares similarities with 1-(2-methoxyphenyl)piperazine, a known serotonin receptor agonist. The addition of a piperidine ring and dual methoxy groups may alter receptor binding kinetics or selectivity .

- Trifluoroacetate Counterion : Compared to hydrochloride salts (e.g., 1-(2-methoxyphenyl)piperazine HCl), the trifluoroacetate salt likely improves solubility in organic solvents, facilitating synthetic or formulation processes .

Spectroscopic Characterization

The compound’s structure would typically be confirmed via NMR and UV spectroscopy , as demonstrated for similar compounds in and standardized in . Key spectral data would include:

Physicochemical and Pharmacological Considerations

- Solubility : The trifluoroacetate salt enhances aqueous solubility compared to free bases but may introduce challenges in purification due to hygroscopicity .

- Stability : Piperazine derivatives are prone to oxidation; the methoxy groups may mitigate this by steric hindrance.

- Modifications in methoxy positioning could fine-tune affinity .

Biological Activity

The compound (3,5-Dimethoxyphenyl)(4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 433.56 g/mol. The structural features include a dimethoxyphenyl moiety and a piperazine-piperidine scaffold, which are known to influence the compound's interaction with various biological targets.

Structural Formula

Dopamine Receptor Interaction

Recent studies have indicated that this compound acts as an agonist for the D3 dopamine receptor (D3R) . It has been shown to promote β-arrestin translocation and G protein activation while exhibiting high selectivity for D3R over other dopamine receptors. This selectivity suggests potential therapeutic applications in neuropsychiatric disorders where D3R modulation is beneficial.

Neuroprotective Effects

In vitro and in vivo studies have established that compounds targeting D3R can protect dopaminergic neurons from neurodegeneration. For instance, experiments involving MPTP-induced neurodegeneration in mice demonstrated that D3R-preferring agonists were effective neuroprotective agents .

In Vitro Studies

The following table summarizes the biological activity data of the compound:

| Activity Type | EC50 (nM) | Emax (% Control) | IC50 (nM) | Imax (% Control) |

|---|---|---|---|---|

| D3R Agonist | 278 ± 62 | 36 ± 3.1 | 9,000 ± 3,700 | 99 ± 1 |

| D2R Agonist | >100,000 | ND | 6,800 ± 1,400 | 63 ± 6 |

These findings indicate that the compound exhibits significant agonistic activity at the D3 receptor while being inactive at the D2 receptor under similar conditions .

Case Studies

- Neuroprotection in Animal Models : In studies involving animal models of Parkinson's disease, administration of D3R-selective agonists like this compound resulted in reduced neurodegeneration and improved motor function. The protective effects were attributed to direct activation of D3R pathways .

- Behavioral Studies : Behavioral assays demonstrated that this compound could modulate dopaminergic signaling without inducing the impulse control disorders commonly associated with broader dopamine receptor activation .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Adhere to safety codes outlined in chemical safety guidelines. For example:

- Use personal protective equipment (PPE) including gloves, lab coats, and goggles.

- Store in a cool, dry, and ventilated area away from ignition sources (P210) .

- Avoid inhalation or skin contact; refer to emergency response codes (e.g., R20/21/22 for respiratory/skin hazards) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectral and crystallographic analyses:

- FT-IR/NMR : Compare functional group signals (e.g., methoxy peaks at ~3.75 ppm in ¹H-NMR, trifluoroacetate C=O stretch at ~1685 cm⁻¹) with synthetic intermediates .

- X-ray crystallography : Resolve piperazine-piperidine conformation, as demonstrated for similar trifluoroacetate salts (e.g., Acta Crystallographica data on bond angles and torsion) .

- Key Evidence : Structural validation methods for piperazine-containing analogs .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer : Optimize multi-step synthesis:

Prepare the piperidinyl-piperazine core via nucleophilic substitution (e.g., coupling 2-methoxyphenylpiperazine with 4-piperidone derivatives).

Attach the 3,5-dimethoxyphenyl group via Friedel-Crafts acylation or Buchwald-Hartwig coupling.

Purify intermediates using column chromatography (petroleum ether/ethyl acetate, 4:1) and recrystallize the final product .

- Key Evidence : Synthesis protocols for analogous aryl-piperazine systems .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Test across multiple concentrations to identify non-linear effects (e.g., allosteric modulation).

- Metabolite Profiling : Use LC-MS to detect trifluoroacetate dissociation or active metabolites influencing bioactivity.

- Receptor Selectivity Assays : Compare binding affinities (e.g., serotonin/dopamine receptors) using radioligand displacement studies .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer : Systematically modify substituents:

- Piperazine Ring : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., fluorine) to assess steric/electronic effects.

- Methanone Linker : Introduce bioisosteres (e.g., sulfone) to evaluate metabolic stability.

- Trifluoroacetate Counterion : Test alternative salts (e.g., hydrochloride) for solubility differences.

Q. How can computational modeling guide target identification?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses at GPCRs (e.g., 5-HT1A) based on piperazine-piperidine conformation .

- MD Simulations : Analyze trifluoroacetate interactions with lipid bilayers to assess membrane permeability.

- QSAR Models : Corrogate substituent lipophilicity (ClogP) with in vitro permeability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.